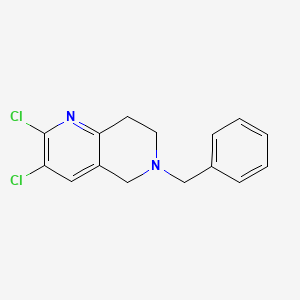

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS No.:

Cat. No.: VC15888406

Molecular Formula: C15H14Cl2N2

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14Cl2N2 |

|---|---|

| Molecular Weight | 293.2 g/mol |

| IUPAC Name | 6-benzyl-2,3-dichloro-7,8-dihydro-5H-1,6-naphthyridine |

| Standard InChI | InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |

| Standard InChI Key | DGJYZGVEAURUTF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=CC(=C(N=C21)Cl)Cl)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the 1,6-naphthyridine family, characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. Key structural features include:

-

Bicyclic framework: A partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, which reduces aromaticity compared to fully unsaturated analogs while maintaining planarity for target binding .

-

Substituents:

The molecular formula is C₁₅H₁₃Cl₂N₂, with a molar mass of 298.18 g/mol. X-ray crystallography of related compounds shows a boat conformation in the tetrahydro ring system, with the benzyl group adopting an equatorial orientation to minimize steric clashes .

Synthetic Methodologies

Core Structure Construction

The tetrahydronaphthyridine core is typically assembled via cyclization reactions. A representative approach involves:

Step 1: Protection of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA), achieving 92–100% yields .

Step 2: Benzylation at position 6 via nucleophilic substitution. For example, treatment of the Boc-protected intermediate with benzyl bromide in tetrahydrofuran (THF) using sodium hydride as base yields the 6-benzyl derivative .

Step 3: Dichlorination at positions 2 and 3 using phosphorus oxychloride (POCl₃) under reflux conditions, followed by deprotection with hydrochloric acid .

Optimization Data

Key reaction conditions and yields are summarized below:

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Boc₂O, DIEA | DCM | 20°C | 2 h | 100% | |

| 2 | BnBr, NaH | THF | 0°C → RT | 12 h | 78% | |

| 3 | POCl₃, HCl | Toluene | 110°C | 6 h | 65% |

Notably, the use of DIEA as a base in Step 1 prevents hydrochloride salt formation, streamlining purification . Microwave-assisted synthesis reduces Step 3 reaction time to 1.5 h while maintaining 63% yield .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

-

Solubility:

-

Thermal stability: Decomposition onset at 218°C (DSC)

-

Spectroscopic profiles:

Pharmaceutical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume